4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole
Overview
Description
4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole, commonly referred to as 4M6P, is an organic compound that has been studied extensively for its potential applications in the field of organic chemistry. It is a derivative of benzimidazole, an aromatic heterocyclic compound that is widely used in pharmaceuticals, agrochemicals, and other industries. 4M6P has been found to exhibit a variety of interesting properties, including strong antifungal activity and the ability to act as a photosensitizer. In addition, 4M6P has been studied for its potential use in the synthesis of other organic compounds, as well as for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Organic Chemistry Research
As a benzimidazole derivative, this compound is of interest in organic chemistry research. Benzimidazoles are part of a class of heterocyclic aromatic organic compounds. This structure is found in many natural products and drugs .
Environmental Friendly Synthesis
The synthesis process of this compound is more environment-friendly as it reduces the environmental protection pressure . The time required by the total synthesis process is reduced, and the generation of intermediate byproducts is reduced .
Pharmaceutical Industry
In the pharmaceutical industry, this compound is recognized as an impurity found in Telmisartan . Therefore, its detection and quantification are important for the quality control of this drug .
Chemical Research
This compound is used in chemical research, particularly in the development of new synthesis methods . For example, a new process for its preparation using phosphorus oxychloride in a nonpolar solvent has been reported .
Mechanism of Action
Biochemical Pathways
The compound’s action on the Angiotensin II receptor affects the Renin-Angiotensin-Aldosterone System (RAAS) , a key regulatory system of blood pressure and fluid balance. By blocking the receptor, the compound prevents the vasoconstrictive and aldosterone-secreting effects of Angiotensin II, leading to decreased blood pressure .
Result of Action
The molecular and cellular effects of the compound’s action result in lowered blood pressure . By blocking the Angiotensin II receptor, the compound prevents vasoconstriction and reduces the secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys. This leads to a decrease in blood volume and blood pressure .
properties
IUPAC Name |
4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-4-7-17-20-15-11-13(10-12(2)18(15)22-17)19-21-14-8-5-6-9-16(14)23(19)3/h5-6,8-11H,4,7H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXRSCZVHSZGCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=CC=CC=C4N3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165089 | |
Record name | 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
152628-02-9 | |
Record name | 2-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152628-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Telmisartan related compound A [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152628029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7'-dimethyl-2'-propyl-1H,1'H-2,5'-bibenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYL-6-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-2-PROPYL-1H-BENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LS25C273E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole in pharmaceutical chemistry?
A: 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole serves as a crucial intermediate in the synthesis of telmisartan, a widely prescribed angiotensin II receptor blocker used for treating hypertension. [, ] The compound's structure and reactivity make it a valuable building block in the multi-step synthesis of this important pharmaceutical.
Q2: What are the advantages of the new synthesis method for 2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole described in the research?
A: The research highlights a novel "one-pot" synthesis method for 2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole. [] This approach offers several advantages over previous methods, including:
Q3: How does the choice of synthesis route for telmisartan impact its industrial production?
A: The selection of a synthesis route for telmisartan significantly impacts its industrial production. The research emphasizes a three-step synthesis route starting from 2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole and 4'-bromoethybiphenyl-2-cyano. [, ] This particular route is favored due to:
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